Enantiomeric Purity and Optical Rotation: A Definitive Chiral Signature
Boc-D-valinol exhibits a specific optical rotation of [α]20/D = +23 ± 2° (c = 1 in CHCl₃), a value that is consistently reported across multiple independent supplier specifications . This positive rotation is a direct consequence of its (R)-configuration at the chiral center and serves as a primary quality control metric for enantiomeric excess. In contrast, its enantiomer, Boc-L-valinol, displays an optical rotation of approximately -23° under identical conditions . The ability to reliably source material with a tightly controlled specific rotation of +23 ± 2° is essential for reproducible asymmetric syntheses, as any contamination with the L-enantiomer would manifest as a measurable deviation from this value.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = +23 ± 2° (c = 1 in CHCl₃) |
| Comparator Or Baseline | Boc-L-valinol: [α]20/D ≈ -23° (c = 1 in CHCl₃) |
| Quantified Difference | Opposite sign, indicating enantiomeric relationship |
| Conditions | c = 1 in chloroform, 20°C or 25°C, 589 nm (sodium D-line) |
Why This Matters
This ensures procurement of the correct enantiomer, preventing costly synthetic failures and ensuring the desired stereochemical outcome.
